Distinct Sulfonyl Aryl Substitution Enables Fine‑Tuning of SCD1 Inhibitory Potency
In the piperazinylpyridazine series, the sulfonyl aryl group is a key determinant of SCD1 inhibitory activity. The prototype XEN103 (containing a distinct sulfonyl substitution) achieves mSCD1 IC50 = 14 nM and HepG2 cell IC50 = 12 nM [1]. While the exact IC50 of 3-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine has not been reported in the primary literature, SAR trends indicate that the 3‑methoxyphenylsulfonyl motif occupies a unique region of the binding pocket that modulates both potency and selectivity. This compound therefore provides a critical data point for mapping the pharmacophore requirements of the sulfonyl aryl sub‑pocket.
| Evidence Dimension | SCD1 inhibitory potency (mSCD1 IC50) |
|---|---|
| Target Compound Data | IC50 value not publicly disclosed; compound represents a defined SAR probe with 3‑methoxyphenylsulfonyl substitution. |
| Comparator Or Baseline | XEN103 (piperazinylpyridazine lead): mSCD1 IC50 = 14 nM. |
| Quantified Difference | Quantitative difference cannot be calculated without disclosed target IC50; structural difference provides a distinct SAR point within the series. |
| Conditions | Biochemical mSCD1 assay (J. Med. Chem. 2012) |
Why This Matters
Procuring this compound allows researchers to experimentally dissect the contribution of the 3‑methoxyphenylsulfonyl group to SCD1 inhibition, enabling rational optimization of the sulfonyl aryl pharmacophore.
- [1] Zhang, Z. et al. (2012). J. Med. Chem. 55, 10832‑10845. View Source
